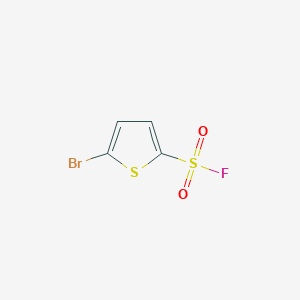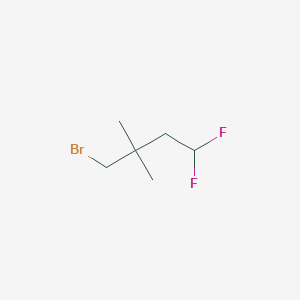
4-Bromo-1,1-difluoro-3,3-dimethylbutane
Übersicht
Beschreibung
“4-Bromo-1,1-difluoro-3,3-dimethylbutane” is an organic compound with the molecular formula C6H11BrF2 . It belongs to the class of compounds known as alkanes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1,1-difluoro-3,3-dimethylbutane” consists of a six-carbon chain (butane) with bromo and difluoro substituents at the 4th carbon and two methyl groups at the 3rd carbon .Wissenschaftliche Forschungsanwendungen
Synthon Modularity in Cocrystals
The study by Tothadi, Joseph, and Desiraju (2013) focuses on the structural design and synthesis of cocrystals involving halogen interactions, specifically examining 4-bromobenzamide (a compound with structural similarities to 4-Bromo-1,1-difluoro-3,3-dimethylbutane) and its interaction with dicarboxylic acids. This research highlights the utility of brominated compounds in designing cocrystals with desired properties, emphasizing synthon modularity and the potential for creating materials with tailored physical and chemical characteristics (Tothadi, Joseph, & Desiraju, 2013).
Environmental Impact of Brominated and Fluorinated Compounds
Several studies review the environmental presence, fate, and impacts of brominated and fluorinated compounds, including their roles as flame retardants and pollutants. These compounds' persistence and potential toxicity underline the importance of understanding their environmental behavior and developing safer alternatives or effective remediation strategies. Notable works include analyses by Wang et al. (2019) on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs), highlighting the need for further toxicity assessments and environmental monitoring of these compounds (Wang et al., 2019).
Bromoform in Atmospheric Chemistry
Quack and Wallace (2003) explore the role of bromoform (CHBr3), a brominated organic compound, in atmospheric chemistry, particularly its contribution to the atmospheric organic bromine budget and its implications for ozone layer depletion. This study underscores the significance of brominated compounds in environmental processes, suggesting areas for further research to better understand their global environmental impact (Quack & Wallace, 2003).
Advanced Materials and Chemical Engineering
The synthesis and application of brominated and fluorinated compounds extend into materials science and chemical engineering, where they are used to develop new materials and technologies. For instance, the patent review by Lu, Lu, and Luo (2019) on BRD4 inhibitors highlights the pharmaceutical applications of brominated compounds, illustrating the broad utility of these molecules in drug development and other areas of chemistry (Lu, Lu, & Luo, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-bromo-1,1-difluoro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-6(2,4-7)3-5(8)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWVQVZWOONHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1-difluoro-3,3-dimethylbutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



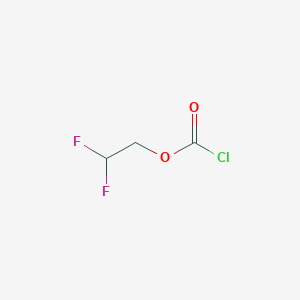
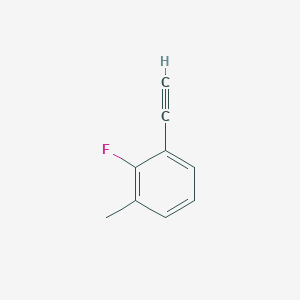
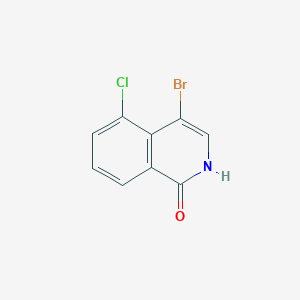
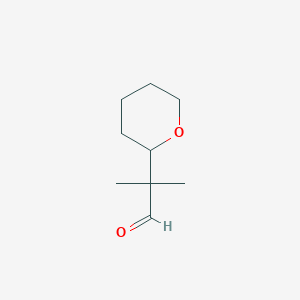
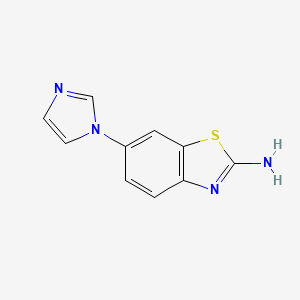
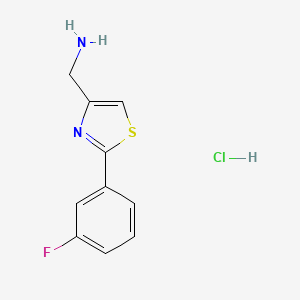

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
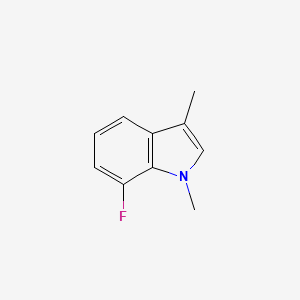
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)

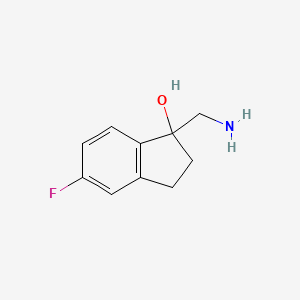
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)
